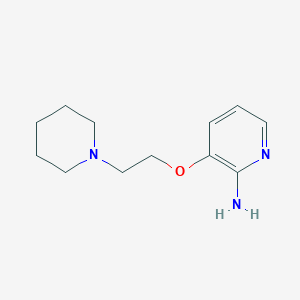
CID 15776466
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
CID 15776466 is a chemical compound with unique properties and applications. It is known for its specific interactions and reactions, making it valuable in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of CID 15776466 involves several steps, including the use of specific reagents and conditions. The exact synthetic route can vary, but it typically involves the following steps:
Initial Reaction: The starting materials are reacted under controlled conditions to form an intermediate compound.
Intermediate Processing: The intermediate is then processed further, often involving purification and additional reactions.
Final Synthesis: The final compound is synthesized through a series of reactions, including heating, cooling, and the use of catalysts.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes:
Large-Scale Reactors: Using large reactors to handle the increased volume of reactants.
Automation: Implementing automated systems to control reaction conditions precisely.
Quality Control: Ensuring the final product meets specific purity and quality standards through rigorous testing.
Análisis De Reacciones Químicas
Types of Reactions
CID 15776466 undergoes various chemical reactions, including:
Oxidation: Reacting with oxidizing agents to form oxidized products.
Reduction: Reacting with reducing agents to form reduced products.
Substitution: Undergoing substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
The common reagents and conditions used in these reactions include:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Various catalysts to facilitate the reactions, including metal catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce a different set of products compared to reduction or substitution.
Aplicaciones Científicas De Investigación
CID 15776466 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its interactions with biological molecules and potential therapeutic applications.
Medicine: Investigated for its potential use in drug development and treatment of diseases.
Industry: Utilized in the production of various industrial products and materials.
Mecanismo De Acción
The mechanism of action of CID 15776466 involves its interaction with specific molecular targets and pathways. It exerts its effects by:
Binding to Targets: Binding to specific molecular targets, such as enzymes or receptors.
Modulating Pathways: Modulating biochemical pathways to produce a desired effect.
Cellular Effects: Inducing cellular responses that lead to the observed effects.
Propiedades
Fórmula molecular |
C5H5Te |
|---|---|
Peso molecular |
192.7 g/mol |
InChI |
InChI=1S/C5H5Te/c6-5-3-1-2-4-5/h1-5H |
Clave InChI |
SIFOEEFXHPPZDU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(C=C1)[Te] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


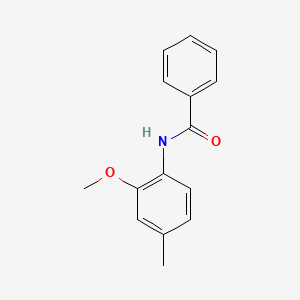
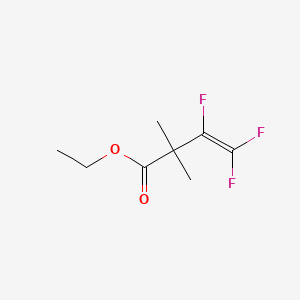
![3,3'-Methylenebis[1-(trimethylsilyl)-1H-indole]](/img/structure/B14266022.png)
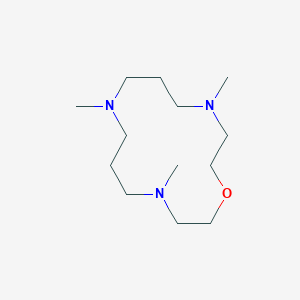

![Bis[(4-nitrophenyl)methyl] ethanedioate](/img/structure/B14266035.png)

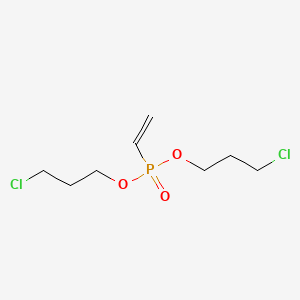

![2-[4-(2-Ethylbutyl)phenoxy]-N-propoxyethan-1-amine](/img/structure/B14266046.png)


